molecular formula C10H7FO B120195 4-Fluoronaphthalen-1-ol CAS No. 315-53-7

4-Fluoronaphthalen-1-ol

Cat. No. B120195
CAS RN: 315-53-7
M. Wt: 162.16 g/mol
InChI Key: QOJVIUUAFONRTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of fluorinated naphthalene derivatives has been extensively studied. For example, the crystal structure of a compound closely related to 4-Fluoronaphthalen-1-ol, namely (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the monoclinic system and has been analyzed computationally using methods such as AM1, MM2, and DFT/B3LYP to correlate structural parameters in the gaseous state to those in the crystalline solid state .

Chemical Reactions Analysis

The reactivity of 4-Fluoronaphthalen-1-ol derivatives has been explored in various contexts. For instance, 4-amino-1,8-dicyanonaphthalene derivatives, which share the naphthalene core with 4-Fluoronaphthalen-1-ol, have been synthesized and found to act as photo-induced electron transfer fluorescence switches, with their fluorescence properties being modulated by transition metal ions and pH . This indicates that the fluorinated naphthalene core can participate in complex chemical reactions and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated naphthalene derivatives are influenced by their molecular structure. The study of through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling in 4,5-substituted 1-acetyl-8-fluoronaphthalenes has provided insights into the electronic effects of fluorine substitution on naphthalene rings. NMR spectroscopy revealed that the coupling constants vary with the nature of the substituent at C-4, the internuclear distance, and the solvent . Furthermore, the optical properties of oligonaphthalenes, which are structurally related to 4-Fluoronaphthalen-1-ol, have been investigated, showing that the fluorescence quantum yields increase with the number of naphthalene units .

Scientific Research Applications

1. Biomedical Research and Gene Expression

4-Fluoronaphthalen-1-ol derivatives and related compounds have been utilized in biomedical research, especially focusing on gene expression. Antisense oligomers, chemically modified to enhance their delivery and distribution, have been used to correct aberrant splicing and upregulate gene expression in various mouse tissues. This approach validates the potential therapeutic applications of such chemically modified oligonucleotides (Sazani et al., 2002).

2. Metabonomic Toxicity Analysis

Metabonomic approaches utilizing 1H NMR spectroscopy have been employed to assess the toxicity of fluoroaniline compounds. This method monitors biochemical changes in organisms exposed to xenobiotics, providing insights into the mechanism of action of toxic chemicals and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

3. Pharmacological Studies

4-Fluoronaphthalen-1-ol derivatives have been a subject of pharmacological studies, such as the investigation of novel and potent nonpeptide antagonists of receptors like melanocortin-4. These studies explore the therapeutic potential of these compounds in treating stress-related disorders such as depression and anxiety (Chaki et al., 2003).

4. Antitumor Activity and Drug Development

Certain fluoro-compounds related to 4-Fluoronaphthalen-1-ol have been synthesized and evaluated for their antitumor activities. Studies have focused on understanding their mechanisms of action, biological functions, and potential as candidates for clinical trials in cancer treatment (Chou et al., 2010).

Safety And Hazards

The compound is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include wearing suitable personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVIUUAFONRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448322
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoronaphthalen-1-ol

CAS RN

315-53-7
Record name 4-Fluoro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-1-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2.71 g of 1-acetoxy-4-fluoro-naphthalene in 142 ml of degassed methanol was added a solution of 9.2 g of potassium carbonate in 95 ml of degassed water. The mixture was stirred at room temperature for 5 h. The mixture was cooled with ice, acidified to pH1-2 with conc. HCL, extracted with dichloromethane, dried (magnesium sulphate), filtered and concentrated to an orange solid. The material was purified by chromatography on silica gel eluting with dichloromethane/heptanes/toluene to provide 1.98 g of 4-fluoro-1-hydroxynaphthalene as a white solid.
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